

Etobenzanid: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Etobenzanid*

Cat. No.: *B167001*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etobenzanid, with the IUPAC name N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, is a significant compound within the benzamide class of agrochemicals.^{[1][2]} Primarily recognized for its selective herbicidal activity, particularly for rice, it also exhibits fungicidal and larvicidal properties. This technical guide provides an in-depth overview of the core physical and chemical properties of **Etobenzanid**, detailed experimental protocols for their determination, and visualizations of its synthesis and degradation pathways to support research and development activities.

Core Physical and Chemical Properties

The fundamental properties of **Etobenzanid** are summarized below. These values are critical for understanding its environmental fate, designing formulations, and conducting toxicological assessments.

Table 1: Identifiers and Core Properties of Etobenzanid

Property	Value	Reference(s)
IUPAC Name	N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide	[2]
Synonyms	2',3'-dichloro-4-ethoxymethoxybenzanilide, HW 52	[3] [4] [5]
CAS Number	79540-50-4	[2] [3] [4] [6]
Molecular Formula	<chem>C16H15Cl2NO3</chem>	[2] [3] [4]
Molecular Weight	340.20 g/mol	[3] [4]
Appearance	White to off-white crystalline powder	[6] [7]
Melting Point/Range	92 - 93 °C	[7] [8]
Boiling Point	Data not available; decomposes below boiling point	[7] [9]
Water Solubility	Data not available (expected to be low)	[7]
Partition Coefficient (log P)	4.239 - 4.30	[7] [8]
pKa	12.01 ± 0.70 (Predicted)	[10]
Vapor Pressure	Data not available	[7]

Table 2: Solubility of Etobenzanid in Organic Solvents

Solvent	Solubility	Reference(s)
Chloroform	Soluble	[6]
DMSO	Soluble	[3]
Methanol	22.4 g/L	[7]
Acetone	> 100 g/L	[7]
Acetonitrile	Soluble in	[11]

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reproducible physical and chemical data. The following protocols are based on internationally recognized OECD Guidelines for the Testing of Chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point is a key indicator of a substance's purity.[1] The capillary method using a heated metal block apparatus is a standard procedure.

- Principle: A small, powdered sample of the substance in a capillary tube is heated, and the temperature range from the beginning to the end of the melting process is observed.[6]
- Apparatus:
 - Melting point apparatus with a heated metal block (e.g., Mel-Temp apparatus).[6]
 - Calibrated thermometer.
 - Glass capillary tubes, sealed at one end.[7]
- Methodology:
 - Sample Preparation: A small amount of dry **Etobenzanid** is finely powdered.[3] The open end of a capillary tube is pushed into the powder and tapped gently to pack the sample to a height of 1-2 mm.[7][12]

- Determination: The capillary tube is placed in the heating block of the apparatus.[6]
- The sample is heated at a rapid rate initially to determine an approximate melting point.[6]
- The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[3]
- The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.
- The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[7]
- The procedure is repeated with two more samples to ensure consistency.[6]

Water Solubility Determination (OECD Guideline 105)

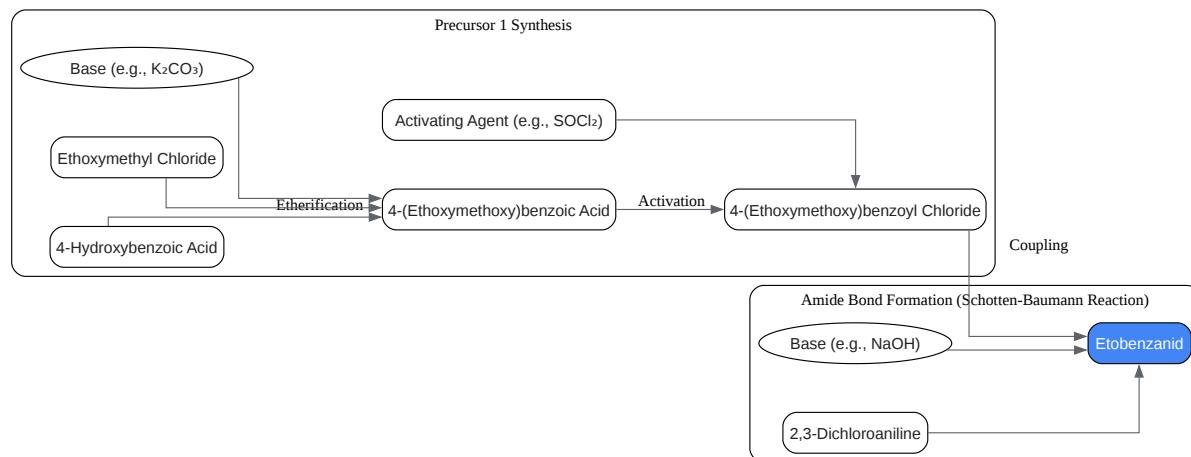
Water solubility is a critical parameter for assessing the environmental fate of a chemical.[4]

For a substance like **Etobenzanid**, with expected low solubility, the Column Elution Method is appropriate.[13][14]

- Principle: A column packed with an inert carrier material coated with the test substance is eluted with water. The concentration of the substance in the eluate is measured over time until a plateau is reached, representing the saturation concentration (i.e., water solubility). [14]
- Apparatus:
 - Thermostated column with a pump for controlled water flow.
 - Inert carrier material (e.g., glass beads, silica gel).
 - Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography - HPLC).[14]
- Methodology:

- Preparation: The carrier material is coated with an excess of **Etobenzanid**. The coated material is packed into the column.
- Elution: Water is pumped through the column at a constant, slow flow rate at a controlled temperature (e.g., 20 ± 0.5 °C).[4][13]
- Analysis: Fractions of the eluate are collected at regular intervals. The concentration of **Etobenzanid** in each fraction is determined using a validated, substance-specific analytical method like HPLC.[14]
- Determination: Elution continues until the measured concentrations in at least five consecutive fractions are constant ($\pm 30\%$), indicating that equilibrium (saturation) has been achieved.[14]
- The mean of these plateau concentrations is taken as the water solubility.
- A second test run is performed at half the initial flow rate to confirm that the result is independent of the flow rate.[14]

n-Octanol/Water Partition Coefficient (Log P) Determination (OECD Guideline 123)


The partition coefficient (log P) is a measure of a chemical's lipophilicity and is essential for predicting its bioaccumulation potential. For a hydrophobic substance like **Etobenzanid** ($\log P > 4$), the Slow-Stirring Method is recommended to avoid the formation of microdroplets that can interfere with results from the traditional shake-flask method.[5]

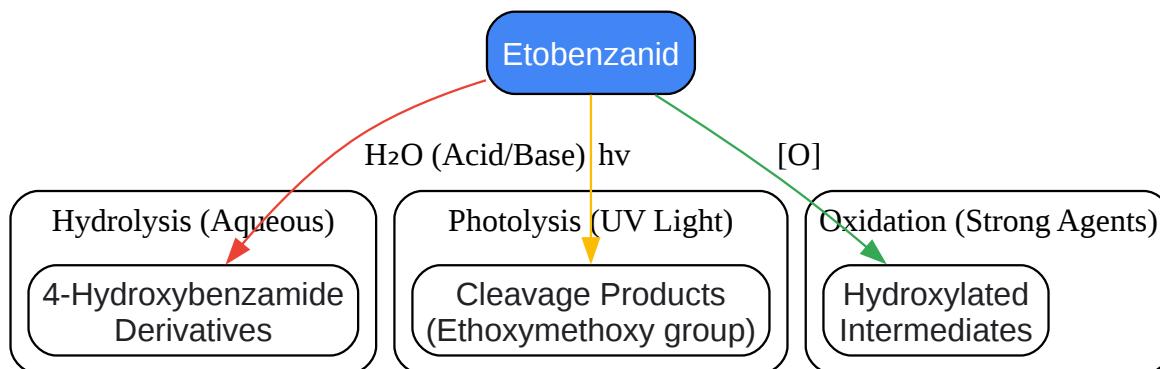
- Principle: 1-octanol, water, and the test substance are equilibrated in a thermostated stirred reactor at a slow speed. This method accelerates the exchange between phases while minimizing the formation of an emulsion. The concentrations of the test substance in both phases are then determined after equilibrium is reached.[5]
- Apparatus:
 - Thermostated stirred reactor vessel.
 - Slow-speed stirrer.

- Phase separation equipment (e.g., centrifuge).
- Analytical instrument for concentration measurement (e.g., HPLC).[15]
- Methodology:
 - Preparation: Predetermined volumes of 1-octanol and water (or a buffer solution) are placed in the reactor vessel. A stock solution of **Etobenzanid** in 1-octanol is added.
 - Equilibration: The mixture is stirred slowly at a constant temperature (e.g., 20-25 °C) to facilitate partitioning between the two phases without forming an emulsion. Equilibrium is typically reached within 24-48 hours.[5]
 - Phase Separation: Stirring is stopped, and the phases are allowed to separate. If necessary, centrifugation is used to ensure complete separation.[15]
 - Analysis: Aliquots are carefully taken from both the 1-octanol and aqueous phases. The concentration of **Etobenzanid** in each phase (C_{octanol} and C_{water}) is determined using HPLC.[15]
 - Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: $P = C_{\text{octanol}} / C_{\text{water}}$.
 - The final result is expressed as its base-10 logarithm, $\log P$.

Chemical Synthesis and Degradation Synthesis Pathway

The conventional synthesis of **Etobenzanid** is a multi-step process involving the formation of an amide bond between an activated carboxylic acid derivative and an aniline.[1]

[Click to download full resolution via product page](#)

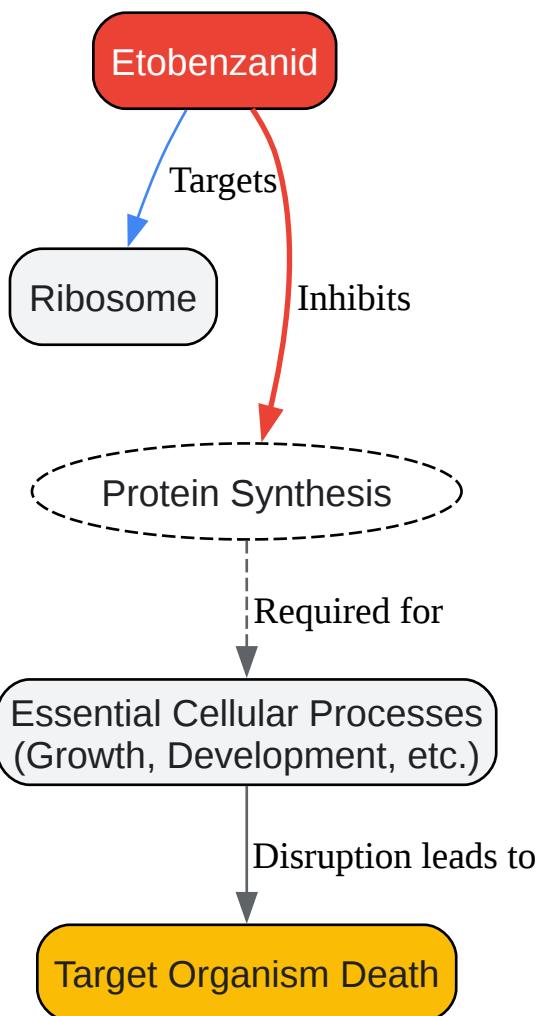

Caption: Synthesis workflow for **Etobenzanid**.

Degradation Pathways

Etobenzanid is susceptible to degradation through several chemical pathways, primarily targeting the ethoxymethoxy group and the amide bond.[\[1\]](#)

- Hydrolysis: In aqueous environments, the ethoxymethoxy group can undergo hydrolysis, especially under acidic (pH 3, half-life ~48 hours) or basic (pH 9, half-life ~12 hours) conditions, leading to the formation of 4-hydroxybenzamide derivatives.[\[1\]](#)[\[16\]](#)

- Photolysis: Exposure to UV radiation (e.g., 254 nm) can induce photodegradation, which often involves the cleavage of the ethoxymethoxy group.[1]
- Oxidation: Strong oxidizing agents can cleave the ethoxymethoxy group, resulting in hydroxylated intermediates.[1]



[Click to download full resolution via product page](#)

Caption: Major degradation pathways of **Etobenzanid**.

Mechanism of Action

Etobenzanid's biological activity is attributed to its role as a protein synthesis inhibitor.[1][16] By interfering with the complex machinery of protein production within target organisms, it disrupts essential cellular processes, leading to its herbicidal, fungicidal, and larvicultural effects. [1] This mode of action involves targeting specific stages of protein production, such as interrupting peptide-chain elongation or blocking ribosomal sites.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acri.gov.tw [acri.gov.tw]
- 2. laboratuar.com [laboratuar.com]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. laboratuar.com [laboratuar.com]

- 5. acri.gov.tw [acri.gov.tw]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. oecd.org [oecd.org]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. 79540-50-4 CAS MSDS (ETO BENZANID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 12. byjus.com [byjus.com]
- 13. oecd.org [oecd.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. oecd.org [oecd.org]
- 16. Etobenzanid | 79540-50-4 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Etobenzanid: A Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167001#physical-and-chemical-properties-of-etobenzanid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com